Boiling Point: 57°C Higher than Methyl Analog, 47°C Lower than Phenyl Analog
The predicted boiling point of 2-(4-cyclopentylpiperazine-1-carbonyl)benzoic acid is 500.0±45.0 °C at 760 mmHg . This is 56.7°C higher than the methyl-substituted analog (443.3 °C at 760 mmHg) [1] and 47.0°C lower than the phenyl-substituted analog (547.0±45.0 °C at 760 mmHg) . The intermediate boiling point reflects the balance of molecular weight and intermolecular forces imparted by the cyclopentyl group.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 500.0±45.0 °C at 760 mmHg (Predicted) |
| Comparator Or Baseline | Methyl analog: 443.3 °C at 760 mmHg; Phenyl analog: 547.0±45.0 °C at 760 mmHg (Predicted) |
| Quantified Difference | Target is +56.7°C vs. methyl analog; -47.0°C vs. phenyl analog |
| Conditions | Predicted values based on chemical structure; experimental conditions: 760 mmHg pressure |
Why This Matters
Boiling point directly impacts purification method selection (e.g., distillation, recrystallization) and thermal stability considerations during synthesis, storage, and formulation.
- [1] MolBase. 2-(4-methylpiperazine-1-carbonyl)benzoic acid. CAS#: 20320-46-1. Accessed 2026. View Source
